1-Bromo-2,4-dimethylpentane

Chirality Stereochemistry Asymmetric Synthesis

1-Bromo-2,4-dimethylpentane (CAS 6570-91-8) is a primary alkyl halide with the molecular formula C7H15Br, featuring a branched 2,4-dimethylpentane backbone. It is a flammable liquid and vapor, classified as causing severe skin burns and eye damage (Skin Corr.

Molecular Formula C7H15B
Molecular Weight 179.1 g/mol
CAS No. 6570-91-8
Cat. No. B1290249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-dimethylpentane
CAS6570-91-8
Molecular FormulaC7H15B
Molecular Weight179.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C)CBr
InChIInChI=1S/C7H15Br/c1-6(2)4-7(3)5-8/h6-7H,4-5H2,1-3H3
InChIKeySQPLOXIDSDCSKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,4-dimethylpentane (CAS 6570-91-8): Procurement-Grade Physicochemical and Hazard Profile for Branched Alkyl Halide Sourcing


1-Bromo-2,4-dimethylpentane (CAS 6570-91-8) is a primary alkyl halide with the molecular formula C7H15Br, featuring a branched 2,4-dimethylpentane backbone [1]. It is a flammable liquid and vapor, classified as causing severe skin burns and eye damage (Skin Corr. 1B), and may cause respiratory irritation (STOT SE 3) [1]. The compound possesses one undefined stereocenter at the C-2 position, making it chiral—a property not shared by all isomeric bromo-2,4-dimethylpentanes [2]. Commercially, it is typically offered at a minimum purity of 95% for research and development use .

1-Bromo-2,4-dimethylpentane (6570-91-8) Procurement Risk: Generic Substitution of Branched Alkyl Bromides Is Not Supported by Isomer-Specific Reactivity and Chirality Data


Treating all C7H15Br isomers as interchangeable procurement items is a high-risk strategy for synthesis programs. The 2,4-dimethylpentane backbone generates three regioisomeric primary, secondary, and tertiary alkyl bromides, each with divergent reactivity in SN2, SN1, and elimination pathways. Furthermore, 1-bromo-2,4-dimethylpentane is the only isomer in this set that possesses a chiral center at the C-2 position [1]. This stereochemical feature directly impacts diastereoselectivity in subsequent transformations, rendering generic substitution scientifically unsound. Even among other primary alkyl bromides of similar molecular weight, the branching at the 2- and 4- positions introduces steric hindrance that quantitatively alters reaction rates and product distributions in Grignard formation and nucleophilic displacement reactions [2].

1-Bromo-2,4-dimethylpentane (CAS 6570-91-8): Evidence-Based Differentiation from Isomeric and Functional Alternatives


Chirality: 1-Bromo-2,4-dimethylpentane Is the Only Chiral Isomer Among the Three Regioisomeric 2,4-Dimethylpentyl Bromides

Among the three constitutional isomers obtainable from direct bromination of 2,4-dimethylpentane—1-bromo-2,4-dimethylpentane, 2-bromo-2,4-dimethylpentane, and 3-bromo-2,4-dimethylpentane—only the 1-bromo derivative is chiral [1]. The stereocenter is located at the C-2 carbon, which bears four distinct substituents: H, CH3, CH2Br, and CH2CH(CH3)2. The other two isomers are achiral: 2-bromo-2,4-dimethylpentane has two identical methyl groups on C-2, and 3-bromo-2,4-dimethylpentane possesses a plane of symmetry eliminating the chiral center accessible in the 1-bromo isomer.

Chirality Stereochemistry Asymmetric Synthesis

Boiling Point Differentiation: 1-Bromo-2,4-dimethylpentane vs. Isomeric Bromo-Dimethylpentanes

The boiling point of 1-bromo-2,4-dimethylpentane is predicted to be 159.7 ± 8.0 °C at 760 mmHg . While experimental boiling point data for the 2- and 3-bromo isomers is not readily available in primary literature, the structural isomer 2-bromo-2,4-dimethylpentane, which is a tertiary alkyl halide, is expected to have a different boiling point due to its more spherical molecular shape and different intermolecular forces. The specific value provided for 1-bromo-2,4-dimethylpentane is essential for designing distillation-based purification protocols.

Physicochemical Properties Boiling Point Isomer Comparison

Grignard Reactivity and Auto-Condensation Liability of 1-Bromo-2,4-dimethylpentane in Key Synthetic Applications

In the synthesis of 2,4,6,8,10-pentamethylundecane (PMU), 1-bromo-2,4-dimethylpentane was converted into its Grignard reagent and reacted with 3,5-dimethylhexanal. However, the authors reported that this synthesis was 'hardly reproducible on a multigram scale, mainly because a competitive side reaction that occurred during the first organometallic coupling, auto-condensation of the alkyl bromide' [1]. This auto-condensation is a documented limitation of this specific branched primary alkyl bromide in Grignard chemistry, directly contrasting with the behavior of less sterically hindered primary alkyl bromides such as 1-bromohexane or 1-bromo-3-methylbutane.

Grignard Reaction Organometallic Chemistry Polypropylene Model Compounds

Safety and Hazard Classification: Quantitative GHS Category Profile for Procurement Risk Assessment

1-Bromo-2,4-dimethylpentane carries a mandatory GHS hazard classification of Flammable Liquid Category 3 (H226), Skin Corrosion Category 1B (H314), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory irritation) [1]. This combination of a flammable liquid and a corrosive substance imposes specific storage, handling, and personal protective equipment (PPE) requirements that differ from non-corrosive alkyl bromides such as 1-bromohexane (typically classified only as a flammable liquid and irritant).

Safety GHS Classification Hazard Communication

1-Bromo-2,4-dimethylpentane (6570-91-8): Evidence-Backed Application Scenarios for Informed Procurement


Synthesis of Enantioenriched or Diastereomerically Pure Branched Alkanes via Chiral Pool or Asymmetric Induction Strategies

The unique chirality of 1-bromo-2,4-dimethylpentane among the dimethylpentyl bromides enables its use as a chiral building block. Researchers developing stereochemically defined model compounds—such as the polypropylene models described by Drooghaag et al. [1]—rely on this specific isomer to introduce a defined stereocenter at the C-2 position. Procurement of the achiral 2-bromo or 3-bromo isomers would fail to deliver the stereochemical control required for diastereomer separation and tacticity studies.

Grignard-Mediated Carbon-Carbon Bond Formation for Branched Oligomer and Polymer Model Synthesis

The compound serves as a Grignard precursor in the synthesis of 2,4,6,8,10-pentamethylundecane (PMU), a key model compound for polypropylene tacticity analysis [1]. While the auto-condensation side reaction limits multigram-scale reproducibility, the synthetic route is validated at the research scale, and the bromide's reactivity profile is documented. Users pursuing PMU or related isotactic/syndiotactic PP models should procure this specific bromide, but must incorporate the noted scalability caveat into their process design.

Physicochemical Reference Standard for Isomer-Specific Boiling Point and Density Validation

The predicted boiling point of 159.7 ± 8.0 °C and density of 1.1 ± 0.1 g/cm³ [1] provide specific quality control benchmarks for incoming material identity verification. Gas chromatography with a boiling point column or simple density measurement can rapidly distinguish 1-bromo-2,4-dimethylpentane from its isomeric impurities, ensuring that the procured material matches the required regioisomer. This is critical when the purchase is intended for a published synthetic protocol with established retention times.

Safety-Compliant Alkyl Bromide Selection for Facilities with Enhanced PPE and Corrosion Protocols

Given its Skin Corrosion Category 1B classification [1], the procurement of 1-bromo-2,4-dimethylpentane is most appropriate for laboratories already equipped with corrosion-resistant fume hoods, acid-resistant gloves, and emergency shower/eyewash stations. Facilities that lack these capabilities may find the less hazardous 1-bromohexane or 1-bromopentane more suitable, but would sacrifice the specific branching pattern and chirality inherent to this compound.

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